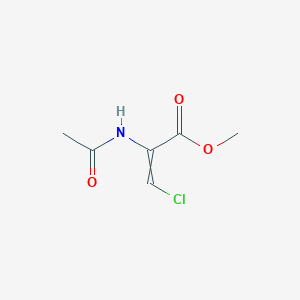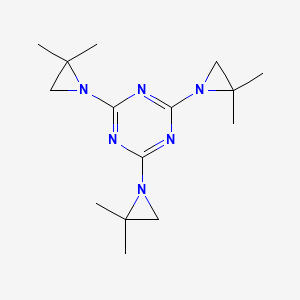
2,4,6-Tris(2,2-dimethylaziridin-1-yl)-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tris(2,2-dimethylaziridin-1-yl)-1,3,5-triazine is a synthetic organic compound belonging to the class of triazines Triazines are heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms This particular compound is notable for its three aziridine groups, which are three-membered nitrogen-containing rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(2,2-dimethylaziridin-1-yl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 2,2-dimethylaziridine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the substitution of chlorine atoms with aziridine groups. The reaction is usually performed in an inert solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Tris(2,2-dimethylaziridin-1-yl)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The aziridine groups can be oxidized to form corresponding oxaziridines.
Reduction: Reduction of the triazine ring can lead to the formation of partially or fully hydrogenated triazines.
Substitution: The aziridine groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Oxaziridines
Reduction: Hydrogenated triazines
Substitution: Various substituted triazines depending on the nucleophile used
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a cross-linking agent in biomolecular studies.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its reactive aziridine groups.
Mecanismo De Acción
The mechanism of action of 2,4,6-Tris(2,2-dimethylaziridin-1-yl)-1,3,5-triazine involves its ability to form covalent bonds with nucleophilic sites in target molecules. The aziridine groups are highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of stable adducts. This reactivity is harnessed in various applications, such as cross-linking in polymers and drug delivery systems.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: A precursor in the synthesis of various triazine derivatives.
2,4,6-Tris(aziridin-1-yl)-1,3,5-triazine: Similar structure but without the dimethyl groups on the aziridine rings.
2,4,6-Tris(2-methylaziridin-1-yl)-1,3,5-triazine: Similar structure with methyl groups instead of dimethyl groups.
Uniqueness
2,4,6-Tris(2,2-dimethylaziridin-1-yl)-1,3,5-triazine is unique due to the presence of the 2,2-dimethylaziridine groups, which impart distinct steric and electronic properties. These features can influence its reactivity and the stability of the compounds it forms, making it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Número CAS |
20354-76-1 |
|---|---|
Fórmula molecular |
C15H24N6 |
Peso molecular |
288.39 g/mol |
Nombre IUPAC |
2,4,6-tris(2,2-dimethylaziridin-1-yl)-1,3,5-triazine |
InChI |
InChI=1S/C15H24N6/c1-13(2)7-19(13)10-16-11(20-8-14(20,3)4)18-12(17-10)21-9-15(21,5)6/h7-9H2,1-6H3 |
Clave InChI |
XQBPVIXOAFZEEK-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN1C2=NC(=NC(=N2)N3CC3(C)C)N4CC4(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


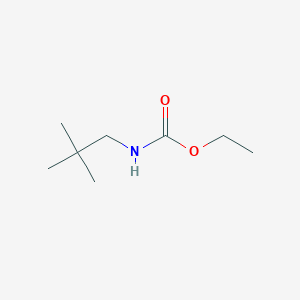
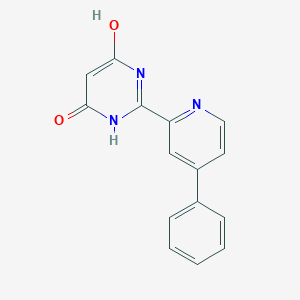
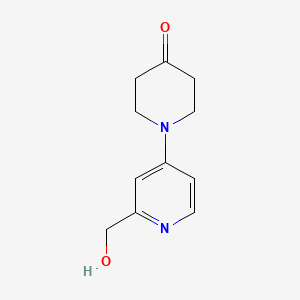
![N-[[2-(3,4-dimethoxyphenyl)-1,3-dioxolan-2-yl]methyl]acetamide](/img/structure/B14002557.png)
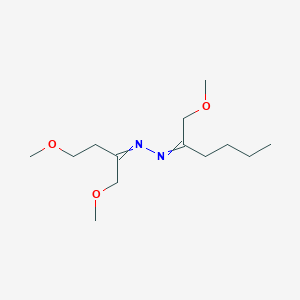
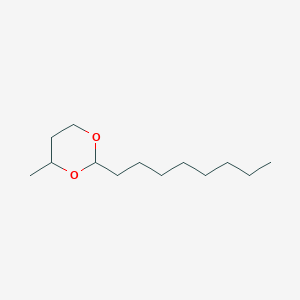
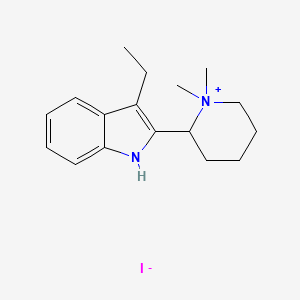
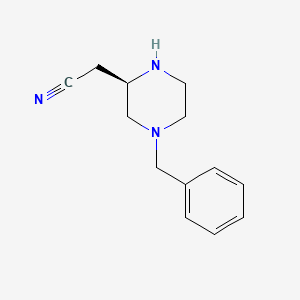
![Ethyl 4-[(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)methylamino]benzoate](/img/structure/B14002585.png)
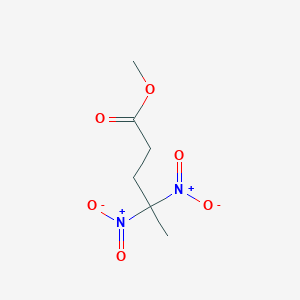
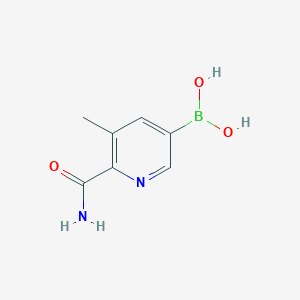
![2,4-Di-tert-butyl-6-[ethoxy(4-methoxyphenyl)methyl]phenol](/img/structure/B14002604.png)
![Dodecanamide,n-[2-(trifluoromethyl)phenyl]-](/img/structure/B14002611.png)
